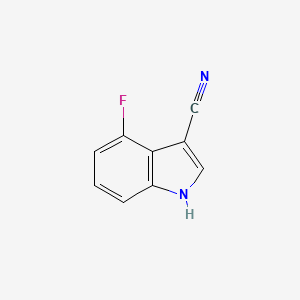
4-Bromo-2-methyl-1-(2-methylpropoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of polysubstituted benzenes like “4-Bromo-2-methyl-1-(2-methylpropoxy)benzene” involves a series of reactions. The ability to plan a successful multistep synthesis of a complex molecule requires a working knowledge of the uses and limitations of a great many organic reactions . The synthesis of “this compound” could involve bromination, methylation, and propoxylation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzene ring substituted with a bromo group, a methyl group, and a 2-methylpropoxy group. The molecular weight of this compound is approximately 213.114 .Chemical Reactions Analysis
The chemical reactions involving “this compound” could include substitution reactions and addition reactions . The bromine atom in the molecule could be replaced by other groups in a substitution reaction . In the presence of ultraviolet light, hot benzene will also undergo an addition reaction with chlorine or bromine .Physical And Chemical Properties Analysis
“this compound” is a white crystalline powder at room temperature and pressure. The molecular weight of this compound is approximately 213.114 .Scientific Research Applications
Occupational Exposures and Health Risks
Research indicates that exposure to certain chemicals, including compounds similar to 4-Bromo-2-methyl-1-(2-methylpropoxy)benzene, in occupational settings may pose health risks. A critical analysis of the literature highlighted the potential of occupational chemical exposures to contribute to premature ovarian failure (POF), underscoring the need for further research in identifying occupational factors responsible for POF. The study examined 140 chemical agents and identified 20 that could potentially harm the ovarian reserve, with at least four leading to POF in descendants (Béranger et al., 2012).
Synthesis and Industrial Applications
This compound and similar compounds have been the focus of synthesis research due to their industrial and pharmaceutical applications. One study reported a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This research aimed to develop an easily performed synthesis due to the high cost and toxicity associated with the existing methods, presenting a practical pilot-scale method for the preparation of the compound (Qiu et al., 2009).
Environmental and Health Concerns
The environmental and health concerns associated with brominated compounds, including those structurally similar to this compound, have been highlighted in literature reviews. One such review summarized the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. It emphasized the need for more research on the occurrence, environmental fate, and toxicity of NBFRs due to increasing application and the potential risks associated with them (Zuiderveen et al., 2020).
Mechanism of Action
properties
IUPAC Name |
4-bromo-2-methyl-1-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-8(2)7-13-11-5-4-10(12)6-9(11)3/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDSKNYMSGAVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



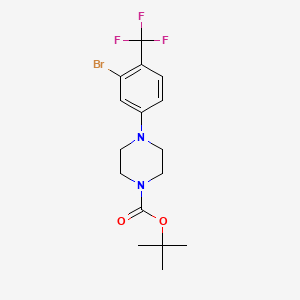

![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)
![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)

![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1443810.png)
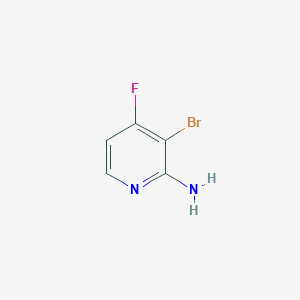
![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)
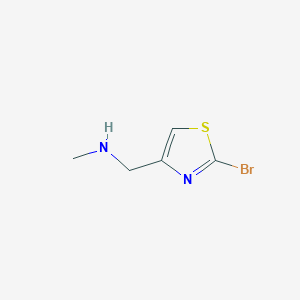

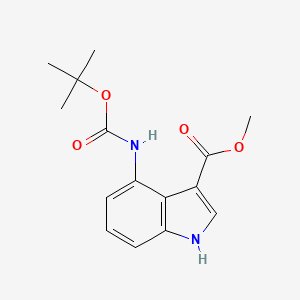
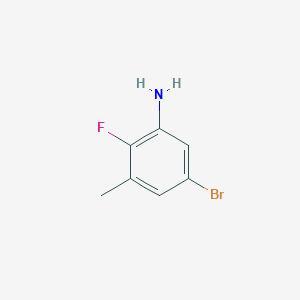
![1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1443822.png)
